molecular formula C8H6N2O2 B048474 1H-Indazole-6-carboxylic acid CAS No. 704-91-6

1H-Indazole-6-carboxylic acid

Cat. No. B048474
CAS RN: 704-91-6
M. Wt: 162.15 g/mol
InChI Key: DNCVTVVLMRHJCJ-UHFFFAOYSA-N
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Patent
US04898863

Procedure details

To a solution of boron trifluoride etherate (18 ml) in chloroform (450 ml, Al2O3 treated) at -15° was added a solution of 3-amino-4-methylbenzoic acid (15.1 g) in tetrahydrofuran (150 ml) over 15 minutes and the resulting mixture was then stirred for an additional 5 minutes. To this mixture was added t-butyl nitrite (14 ml), and the reaction was warmed to 5° . After stirring for 1 hour, potassium acetate (49 g) and 18-crown-6 (2.65 g) were added. The reaction mixture was allowed to warm to room temperature and stirred for 72 hours. The reaction mixture was evaporated, and 3:7 acetone:ethyl acetate (500 ml) and 1N hydrochloric acid (150 ml) were added. After stirring for 2 hours, brine (150 ml) was added to the mixture and the mixture filtered. The aqueous filtrate was extracted with 3:7 acetone:ethyl acetate (2×100 ml). The combined organic extract was dried (MgSO4) and evaporated. The resulting residue was dissolved in hot acetic acid (250 ml) and 250 ml saturated ethereal HCl and 250 ml ether were added sequentially. After cooling to room temperature, the precipitate was filtered and treated with 3:7 acetone:ethyl acetate (500 ml) and brine (100 ml) for 1 hour. After the phases were separated, the aqueous layer was extracted with ethyl acetate (100 ml). The combined organic extracts were washed with brine, dried (MgSO4) and evaporated to afford 6-carboxyindazole as a brown solid (9.8 g, 57%), mp >250°.
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
49 g
Type
reactant
Reaction Step Three
Quantity
2.65 g
Type
reactant
Reaction Step Three
Yield
57%

Identifiers

REACTION_CXSMILES
B(F)(F)F.CCOCC.[NH2:10][C:11]1[CH:12]=[C:13]([CH:17]=[CH:18][C:19]=1[CH3:20])[C:14]([OH:16])=[O:15].[N:21](OC(C)(C)C)=O.C([O-])(=O)C.[K+].C1OCCOCCOCCOCCOCCOC1>C(Cl)(Cl)Cl.O1CCCC1>[C:14]([C:13]1[CH:12]=[C:11]2[C:19]([CH:20]=[N:21][NH:10]2)=[CH:18][CH:17]=1)([OH:16])=[O:15] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
18 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
15.1 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1C
Name
Quantity
450 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
14 mL
Type
reactant
Smiles
N(=O)OC(C)(C)C
Step Three
Name
Quantity
49 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
2.65 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was then stirred for an additional 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed to 5°
STIRRING
Type
STIRRING
Details
After stirring for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred for 72 hours
Duration
72 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
ADDITION
Type
ADDITION
Details
3:7 acetone:ethyl acetate (500 ml) and 1N hydrochloric acid (150 ml) were added
STIRRING
Type
STIRRING
Details
After stirring for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
brine (150 ml) was added to the mixture
FILTRATION
Type
FILTRATION
Details
the mixture filtered
EXTRACTION
Type
EXTRACTION
Details
The aqueous filtrate was extracted with 3:7 acetone
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in hot acetic acid (250 ml)
ADDITION
Type
ADDITION
Details
250 ml saturated ethereal HCl and 250 ml ether were added sequentially
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
ADDITION
Type
ADDITION
Details
treated with 3:7 acetone
WAIT
Type
WAIT
Details
ethyl acetate (500 ml) and brine (100 ml) for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After the phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (100 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(=O)(O)C1=CC=C2C=NNC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.8 g
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.